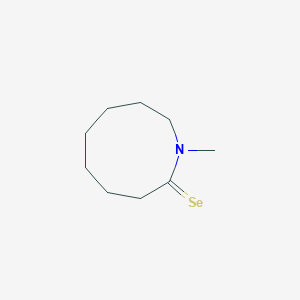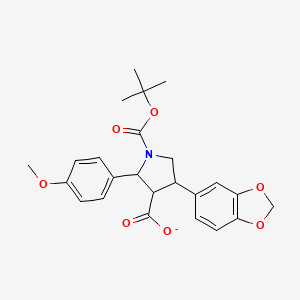![molecular formula C16H15ClO5 B14799113 (+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one; 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen; 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen](/img/structure/B14799113.png)
(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo[3,2-g][1]benzopyran-7-one; 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen; 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one, also known as 8-(3-Chloro-2-hydroxy-3-methylbutoxy)psoralen or 8-(3-Chloro-2-hydroxy-3-methylbutyloxy)psoralen, is a complex organic compound. It belongs to the class of furocoumarins, which are known for their diverse biological activities and applications in various fields such as medicine and agriculture.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one involves multiple steps, starting from readily available precursors. The process typically includes:
Formation of the furocoumarin core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the chloro-hydroxy-methylbutoxy side chain: This is achieved through nucleophilic substitution reactions, where the chloro group is introduced using reagents like thionyl chloride or phosphorus pentachloride, followed by the addition of the hydroxy-methylbutoxy group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
化学反应分析
Types of Reactions
(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Thionyl chloride, phosphorus pentachloride.
Major Products
The major products formed from these reactions include various derivatives of the parent compound, such as ketones, alcohols, and substituted furocoumarins.
科学研究应用
(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of skin disorders like psoriasis and vitiligo.
Industry: Utilized in the development of agricultural chemicals and photodynamic therapy agents.
作用机制
The mechanism of action of (+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one involves its interaction with DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function. This leads to the inhibition of DNA replication and transcription, ultimately causing cell death. The molecular targets include various enzymes and receptors involved in cellular processes.
相似化合物的比较
(+)-9-(3-Chloro-2-hydroxy-3-methylbutoxy)-7H-furo3,2-gbenzopyran-7-one is unique due to its specific chloro-hydroxy-methylbutoxy side chain, which imparts distinct chemical and biological properties. Similar compounds include:
8-Methoxypsoralen: Known for its use in phototherapy.
5-Methoxypsoralen: Studied for its anticancer properties.
4,5’,8-Trimethylpsoralen: Used in the treatment of skin disorders.
These compounds share a common furocoumarin core but differ in their side chains, leading to variations in their biological activities and applications.
属性
分子式 |
C16H15ClO5 |
|---|---|
分子量 |
322.74 g/mol |
IUPAC 名称 |
9-[(2R)-3-chloro-2-hydroxy-3-methylbutoxy]furo[3,2-g]chromen-7-one |
InChI |
InChI=1S/C16H15ClO5/c1-16(2,17)11(18)8-21-15-13-10(5-6-20-13)7-9-3-4-12(19)22-14(9)15/h3-7,11,18H,8H2,1-2H3/t11-/m1/s1 |
InChI 键 |
VNNTVHKCIBWHDR-LLVKDONJSA-N |
手性 SMILES |
CC(C)([C@@H](COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)Cl |
规范 SMILES |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


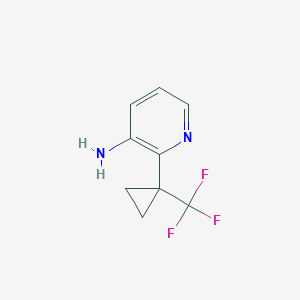
![methyl (Z)-2-[(2S,3S,12bR)-3-ethyl-8-methoxy-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizin-2-yl]-3-methoxyprop-2-enoate](/img/structure/B14799038.png)
![(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-(6-methoxyquinolin-4-yl)methanol;hydrate;dihydrochloride](/img/structure/B14799045.png)
![N-{(E)-[4-(propan-2-yl)phenyl]methylidene}-4-(trifluoromethoxy)aniline](/img/structure/B14799049.png)
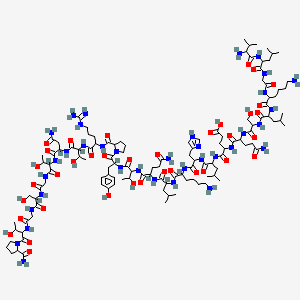
![benzyl (1R,5R)-6-amino-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14799053.png)
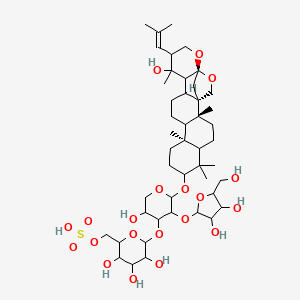
![N'~1~,N'~4~-bis[(2E)-3-(naphthalen-1-yl)prop-2-enoyl]butanedihydrazide](/img/structure/B14799072.png)
![2-amino-N-[(2-bromopyridin-4-yl)methyl]-N-propan-2-ylpropanamide](/img/structure/B14799077.png)
![4-(2,4-dichlorophenoxy)-N-[(4-{[(4-{[4-(2,4-dichlorophenoxy)butanoyl]amino}phenyl)sulfonyl]amino}phenyl)sulfonyl]butanamide](/img/structure/B14799080.png)

![ethyl (3E)-3-[2-(diphenylacetyl)hydrazinylidene]-2-ethylbutanoate](/img/structure/B14799087.png)
